molecular formula C16H27NO2 B6151971 tert-butyl 2-[(adamantan-1-yl)amino]acetate CAS No. 924281-70-9

tert-butyl 2-[(adamantan-1-yl)amino]acetate

Cat. No.: B6151971
CAS No.: 924281-70-9
M. Wt: 265.4
InChI Key:
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Description

Tert-butyl 2-[(adamantan-1-yl)amino]acetate is a chemical compound that features an adamantane moiety linked to an amino acid ester Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(adamantan-1-yl)amino]acetate typically involves the reaction of adamantan-1-amine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(adamantan-1-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Tert-butyl 2-[(adamantan-1-yl)amino]ethanol.

    Substitution: Various N-substituted adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-[(adamantan-1-yl)amino]acetate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as urease and carbonic anhydrase, blocking their activity. The adamantane moiety enhances the binding affinity due to its hydrophobic nature and rigid structure, which fits well into the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its use in antiviral drugs like amantadine.

    1-Adamantanamine: A derivative used in the treatment of Parkinson’s disease.

    Adamantane-1-carboxylic acid: Utilized in the synthesis of various bioactive compounds.

Uniqueness

Tert-butyl 2-[(adamantan-1-yl)amino]acetate is unique due to the combination of the adamantane moiety with an amino acid ester, which imparts both rigidity and functional versatility. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

CAS No.

924281-70-9

Molecular Formula

C16H27NO2

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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